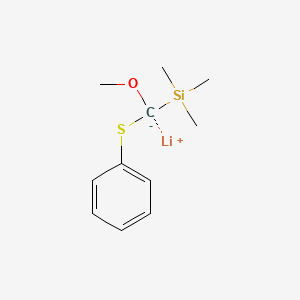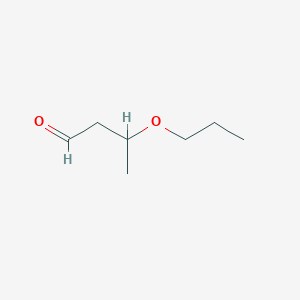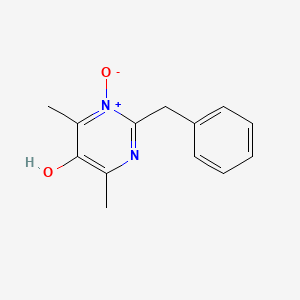
2-Benzyl-4,6-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-4,6-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol is a heterocyclic compound that features a pyrimidine ring substituted with benzyl and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4,6-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol typically involves the condensation of appropriate benzyl and methyl-substituted precursors under controlled conditions. One common method involves the reaction of benzylamine with 4,6-dimethyl-2-oxo-1lambda~5~-pyrimidine-5-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction efficiency and yield while reducing reaction time and energy consumption. The choice of method depends on the desired scale of production and the specific requirements of the application.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyl-4,6-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl or methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrimidine derivatives, while reduction can produce amine-substituted compounds.
Aplicaciones Científicas De Investigación
2-Benzyl-4,6-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Benzyl-4,6-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved typically include signal transduction cascades or metabolic processes that are modulated by the compound’s presence.
Comparación Con Compuestos Similares
Similar Compounds
2-Benzyl-4,6-dimethylpyrimidine: Lacks the oxo group, which may affect its reactivity and binding properties.
4,6-Dimethyl-2-oxo-1lambda~5~-pyrimidin-5-ol: Lacks the benzyl group, which may influence its solubility and interaction with biological targets.
2-Benzyl-4-methyl-1-oxo-1lambda~5~-pyrimidin-5-ol: Similar structure but with one less methyl group, potentially altering its chemical and biological properties.
Uniqueness
2-Benzyl-4,6-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol is unique due to the presence of both benzyl and methyl groups, which confer specific steric and electronic properties. These features can influence its reactivity, binding affinity, and overall behavior in chemical and biological systems.
Propiedades
Número CAS |
88070-41-1 |
|---|---|
Fórmula molecular |
C13H14N2O2 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
2-benzyl-4,6-dimethyl-1-oxidopyrimidin-1-ium-5-ol |
InChI |
InChI=1S/C13H14N2O2/c1-9-13(16)10(2)15(17)12(14-9)8-11-6-4-3-5-7-11/h3-7,16H,8H2,1-2H3 |
Clave InChI |
CBAVPPWDYUEJBW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=[N+](C(=N1)CC2=CC=CC=C2)[O-])C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amino}prop-2-enal](/img/structure/B14397646.png)

phosphanium bromide](/img/structure/B14397654.png)
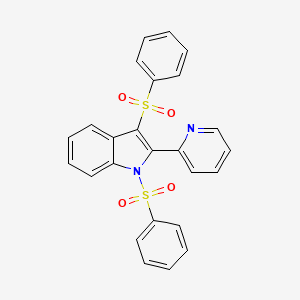
![1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]prop-1-en-2-amine](/img/structure/B14397664.png)
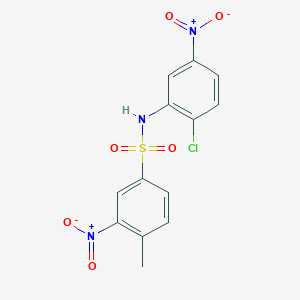
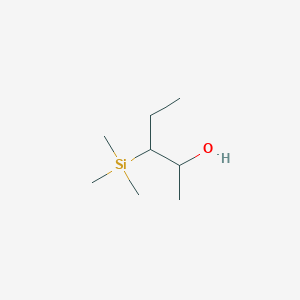

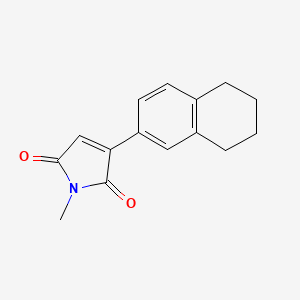
![N-Benzyl-2-[(quinolin-8-yl)oxy]propanamide](/img/structure/B14397686.png)
